molecular formula C28H29N3O3 B2444365 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide CAS No. 893785-75-6

2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B2444365
CAS No.: 893785-75-6
M. Wt: 455.558
InChI Key: MTJATNHHMQWXRK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a quinolin-2-one group, which is a type of heterocyclic compound. This group is often found in various pharmaceuticals and dyes . The molecule also contains an ethylphenyl group, a type of alkylphenol , and a p-tolyl group, which is a type of tolyl group .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on its functional groups. For example, the quinolin-2-one group might undergo reactions typical of carbonyl compounds, such as nucleophilic addition. The alkylphenol and tolyl groups might participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Antimalarial Activity

Research has shown that compounds with a quinoline core, similar to the chemical structure , possess significant antimalarial activity. These compounds demonstrate excellent activity against resistant strains of parasites and have shown promise in primate models. Their pharmacokinetic properties suggest potential for extended protection against infection after oral administration, encouraging clinical trials in humans (Werbel et al., 1986).

Anticancer Activity

Quinoline derivatives have been synthesized and evaluated for their antitumor activities against various human cancer cell lines. Some newly synthesized α-aminophosphonate derivatives containing a 2-oxoquinoline structure showed moderate to high levels of antitumor activities. These compounds arrested cancer cells in specific stages of the cell cycle and induced apoptosis, suggesting their potential as anticancer agents (Fang et al., 2016).

Synthesis of EGFR Kinase Inhibitors

Compounds with the quinoline motif have been utilized as key intermediates in the synthesis of selective inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (EGFR-2) protein tyrosine kinases. These inhibitors are crucial for the treatment of various cancers, showcasing the importance of quinoline derivatives in medicinal chemistry (Jiang et al., 2011).

Antibiotic and Antimicrobial Agents

Studies on tetrahydroquinoline derivatives revealed their potential as antibiotics against bacteria and fungi. Novel natural products derived from Janibacter limosus, including a tetrahydroquinoline derivative named helquinoline, showed significant biological activity, underlining the role of such compounds in developing new antimicrobial agents (Asolkar et al., 2004).

Properties

IUPAC Name

2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3/c1-4-20-7-12-23(13-8-20)29-17-22-15-21-9-14-25(34-3)16-26(21)31(28(22)33)18-27(32)30-24-10-5-19(2)6-11-24/h5-16,29H,4,17-18H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJATNHHMQWXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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